2,5-Bis(2-thienyl)pyridine

Conducting polymers Electropolymerization Electrical conductivity

2,5-Bis(2-thienyl)pyridine (C₁₃H₉NS₂, MW 243.34) is a heterocyclic teraryl monomer consisting of a central pyridine ring substituted with thiophen-2-yl groups at the 2- and 5-positions. Unlike its positional isomer 2,6-bis(2-thienyl)pyridine, the 2,5-substitution pattern places the two thiophene units in a para-relationship across the pyridine, which fundamentally alters conjugation connectivity, electropolymerization behavior, and metal-binding geometry.

Molecular Formula C13H9NS2
Molecular Weight 243
CAS No. 109612-01-3
Cat. No. B1149555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(2-thienyl)pyridine
CAS109612-01-3
Synonyms2,5-di(thiophen-2-yl)pyridine
Molecular FormulaC13H9NS2
Molecular Weight243
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(2-thienyl)pyridine (CAS 109612-01-3): A Dithienylpyridine Monomer for Conducting Polymers, OLED Copolymers, and Coordination Chemistry


2,5-Bis(2-thienyl)pyridine (C₁₃H₉NS₂, MW 243.34) is a heterocyclic teraryl monomer consisting of a central pyridine ring substituted with thiophen-2-yl groups at the 2- and 5-positions [1]. Unlike its positional isomer 2,6-bis(2-thienyl)pyridine, the 2,5-substitution pattern places the two thiophene units in a para-relationship across the pyridine, which fundamentally alters conjugation connectivity, electropolymerization behavior, and metal-binding geometry [2]. The compound serves as a monomer for electrochemical polymerization, a diterminal diyne precursor for organometallic poly-ynes, and a trimeric building block for fluorene-based light-emitting copolymers [3][4].

1
Electropolymerization monomer for conducting polymer films
2
Diterminal diyne precursor for platinum(II) poly-yne synthesis
3
Trimeric building block for fluorene-based OLED copolymers
4
Bidentate ligand for metal coordination and sensor design

Why 2,5-Bis(2-thienyl)pyridine Cannot Be Replaced by Its 2,6-Isomer or Benzene Analogs in Conducting Polymer and OLED Applications


The connectivity pattern of the pyridine ring in dithienylpyridines dictates both the electronic structure and the macroscopic properties of the resulting polymers. In the 2,5-isomer, the pyridine nitrogen is para to one thiophene and meta to the other, whereas in the 2,6-isomer both thiophenes are ortho/para to the nitrogen. This difference produces a 0.41 eV narrower copolymer band gap (3.08 vs. 3.49 eV), a nearly 8-fold higher electroluminescence brightness (2010 vs. 260 cd/m²), and a 12.5-fold higher external quantum efficiency (0.1% vs. 0.008%) for the 2,5-isomer relative to the 2,6-isomer [1]. Furthermore, undoped poly(2,5-bis(2-thienyl)pyridine) exhibits conductivity approximately 5-fold lower than its 2,6-isomer (2.6 × 10⁻⁸ vs. 1.2 × 10⁻⁷ S/cm), demonstrating that the positional isomer is not a functional equivalent in either the neutral or doped state [2]. Substituting the pyridine for a benzene ring (1,4-bis(2-thienyl)benzene) yields a polymer with conductivity four orders of magnitude higher, fundamentally altering the material's electrochemical profile [2].

Isomer Connectivity
2,6-isomer alters conjugation path, resulting in wider band gap and substantially different OLED emission properties.
Conductivity Differences
Undoped film conductivity may differ by orders of magnitude from the 2,6-isomer and the all-thiophene benzene analog.
Metal Binding Geometry
The 2,6-isomer favours cyclometalation rather than S,N chelation, altering coordination chemistry entirely.

Quantitative Comparator Evidence for 2,5-Bis(2-thienyl)pyridine: Conductivity, Band Gap, OLED Performance, and Electrochemical Behavior


Undoped Conductivity of Poly(2,5-bis(2-thienyl)pyridine) Is 4.6-Fold Lower Than Its 2,6-Isomer and Four Orders of Magnitude Lower Than the Benzene Analog

In a direct head-to-head electropolymerization study of three dithienyl monomers, poly(2,5-bis(2-thienyl)pyridine) (poly-T25P) exhibited an undoped conductivity of 2.6 × 10⁻⁸ S/cm, compared to 1.2 × 10⁻⁷ S/cm for the 2,6-isomer poly-T26P and 1.7 × 10⁻¹ S/cm for the all-thiophene/benzene analog poly-T14B. Poly-T25P is therefore 4.6 times less conductive than its positional isomer in the neutral state and approximately 6.5 × 10⁶ times less conductive than the pyridine-free benzene analog. Upon iodine doping, the conductivities of both pyridine-based polymers converged to approximately 10⁻² S/cm, demonstrating that the differentiation is most pronounced in the undoped regime [1].

Undoped Conductivity
Head-to-head
2.6 × 10-8 S/cm (2,5-isomer) vs 1.2 × 10-7 S/cm (2,6) vs 1.7 × 10-1 S/cm (benzene analog). I₂ doping equalizes both pyridine polymers at ~10-2 S/cm.
Supports selection for undoped-state differentiation; doped-state performance may converge.
Electropolymerized films; iodine doping post-polymerization.
Conducting polymers Electropolymerization Electrical conductivity Doping effects

Platinum Poly-yne with 2,5-Bis(2-thienyl)pyridine Linker Exhibits a 21 nm Red-Shifted Optical Gap Compared to the Mono-Thienyl Analog

In platinum(II) poly-yne polymers of the form trans-[–(PⁿBu₃)₂Pt(C≡C–L–C≡C)–]ₙ, the polymer containing the 2,5-bis(2′-thienyl)pyridine linker (L2) displayed an optical gap of 486 nm (2.55 eV), which is red-shifted by 21 nm (ΔE = 0.12 eV) compared to the polymer containing the mono-thienyl linker 2-(2′-thienyl)-pyridine (L1) at 465 nm (2.67 eV). Both polymers exhibit a single photoluminescence band at room temperature, with additional low-energy triplet emission bands emerging at 10 K [1].

Pt Poly-yne Optical Gap
Head-to-head
486 nm (2.55 eV) with 2,5-bis(2-thienyl)pyridine linker vs 465 nm (2.67 eV) with mono-thienyl linker (L1). Δλ = 21 nm red-shift, ΔE = 0.12 eV.
Extended absorption into visible range supports light-harvesting and photodetector studies.
Solution/thin-film absorption; room temperature data.
Organometallic polymers Optical band gap Photoluminescence Platinum poly-ynes

Polyfluorene Copolymer with 2,5-Pyridine Connectivity Delivers 7.7× Higher OLED Brightness and 12.5× Higher EQE Than the 2,6-Isomer

Two alternating fluorene copolymers incorporating 2,5-bis(2-thienyl)pyridine (PFO-TPy25T) and 2,6-bis(2-thienyl)pyridine (PFO-TPy26T) as trimeric monomers were compared in identical OLED device configuration (ITO/PEDOT/polymers/Ca/Al). PFO-TPy25T achieved a maximum brightness of 2010 cd/m² and an external quantum efficiency (EQE) of 0.1%, compared to only 260 cd/m² and 0.008% for PFO-TPy26T. The 2,5-isomer also exhibited a narrower electrochemical band gap (3.08 eV vs. 3.49 eV), a red-shifted UV-vis absorption maximum (449 nm vs. 398 nm), and a red-shifted PL emission maximum (573 nm vs. 490 nm). The performance advantage is attributed to a smaller energy barrier for charge injection from PEDOT and Ca into the HOMO and LUMO of PFO-TPy25T [1].

OLED Device Performance
Head-to-head
2010 cd/m² brightness, 0.1% EQE (PFO-TPy25T) vs 260 cd/m², 0.008% EQE (PFO-TPy26T). Band gap 3.08 eV vs 3.49 eV.
Indicates substantial performance difference in orange-emitting OLED devices.
ITO/PEDOT/polymer/Ca/Al architecture; solid-state films.
Organic light-emitting diodes Electroluminescence Copolymer band gap Charge injection

Poly(2,5-di(2-thienyl)pyridine) Exhibits Electrochemical n-Dopability and Chiroptical Electrochromism Not Reported for the 2,6-Isomer

Electrochemical polymerization of 2,5-di(2-thienyl)pyridine in a cholesteric liquid crystal electrolyte yielded a polymer film that displays an intense Cotton effect in circular dichroism measurements in the reduced state and exhibits reversible optically active electrochromism upon adjustment of the applied voltage (redox state). Cyclic voltammetry confirmed that poly(2,5-di(2-thienyl)pyridine) has an electrochemical n-dopable property [1]. Comparatively, poly(bithiophene), poly(terthiophene), and poly(1,4-di(2-thienyl)phenylene) prepared under the same conditions did not exhibit the same combination of n-dopability and chiroptical activity, placing the pyridine-containing polymer in a distinct functional category among thiophene-based conducting polymers [1].

Chiroptical & n-Dopable Character
Class-level
Polymer film exhibits intense Cotton effect (CD) in reduced state and reversible electrochromism; cyclic voltammetry confirms n-dopability.
Enables chiral electrochromic applications; rare n-dopable property among thiophene polymers.
Asymmetric polymerization in cholesteric liquid crystal medium.
Electrochromism n-Doping Chiroptical polymers Circular dichroism

X-Ray Crystallography Confirms Planar syn S,N Arrangement Unique to 2,5-Di(2-thienyl)pyridine for Bidentate Metal Coordination

X-ray crystallographic analysis of 2,5-di(2-thienyl)pyridine revealed that only the 2,2′-linked thiophene (at the 2-position of pyridine) is coplanar with the central pyridine ring, a geometry enforced by an intramolecular charge-transfer interaction. This coplanarity ensures that the sulfur atom of the 2-linked thiophene and the pyridine nitrogen adopt a planar syn arrangement that is structurally pre-organized for bidentate metal coordination [1]. In contrast, the 2,6-isomer 2,6-di(2-thienyl)pyridine, with both thiophenes in ortho/para relationship to the nitrogen, presents a different S,N spatial organization that leads to distinct metal-binding modes (cyclometalation via thiophene carbon rather than S,N chelation) [2].

Crystal Structure & Binding
Reported
2,2′-thiophene coplanar with pyridine; planar syn S,N arrangement for bidentate chelation. 2,6-isomer forms cyclometalated Hg(II) complex via C–Hg bond.
Pre-organized binding pocket supports predictable metal-sensor design.
Single-crystal XRD for 2,5-isomer; NMR/DFT for 2,6-isomer complexes.
Coordination chemistry Metal-binding ligands X-ray crystallography Sensor design

BF₃ Vapor Post-Functionalization of Poly(2,5-di(2-thienyl)pyridine) Enables Lewis Acid-Modified Conducting Films with Red-Shifted Absorption

Two distinct synthetic approaches were demonstrated for preparing BF₃-modified poly[2,5-di(2-thienyl)pyridine] films: (Method 1) electropolymerization of the monomer followed by film-state post-functionalization using BF₃·OEt₂ vapor, and (Method 2) direct BFEE electropolymerization of the monomer. Both routes successfully yield BF₃-coordinated polymer films, with Method 1 offering the advantage of decoupling polymerization from modification for independent optimization [1]. This post-functionalization capability exploits the Lewis-basic pyridine nitrogen in the polymer backbone. Among structurally analogous conducting polymers, this pyridine-centered post-modification is unique to pyridine-containing backbones and is not accessible with all-thiophene polymers such as poly(terthiophene) or poly(bithiophene) [2].

Post-Polymerization Modification
Class-level
BF₃-modified films achieved via vapor exposure or BFEE electropolymerization; red-shifted absorption observed. Not possible with all-thiophene polymers lacking Lewis basic site.
Enables electronic property tuning after film deposition for sensor/device optimization.
Two synthetic routes available; decoupled optimization possible.
Post-polymerization modification Lewis acid doping Conducting polymer films Spectroelectrochemistry

Validated Application Scenarios for 2,5-Bis(2-thienyl)pyridine Based on Comparator Evidence


Orange-Emitting Polymer OLEDs Requiring Higher Brightness and EQE Than 2,6-Isomer-Based Devices

When procuring a dithienylpyridine monomer for fluorene-based electroluminescent copolymers, the 2,5-isomer is the unequivocal choice for orange-emitting devices. Head-to-head device data show that PFO-TPy25T achieves 2010 cd/m² brightness and 0.1% EQE versus only 260 cd/m² and 0.008% for the 2,6-isomer PFO-TPy26T in identical ITO/PEDOT/polymer/Ca/Al architecture [1]. The narrower band gap (3.08 eV) and red-shifted PL emission (573 nm) of the 2,5-isomer copolymer make it particularly suitable for applications targeting the orange region of the visible spectrum.

Electrochromic Devices Exploiting n-Dopability and Reversible Chiroptical Switching

Poly(2,5-di(2-thienyl)pyridine) is one of the few thiophene-based conducting polymers with confirmed electrochemical n-dopability, as established by cyclic voltammetry [1]. When electropolymerized in a cholesteric liquid crystal electrolyte, the film exhibits an intense Cotton effect in CD spectroscopy that is reversibly modulated by applied voltage [1]. This combination of n-dopability and chiroptical electrochromism is not reported for polybithiophene or polyterthiophene, positioning the 2,5-isomer as the monomer of choice for circularly polarized light detectors and chiral electrochromic displays.

Platinum Poly-yne Photovoltaic or Photodetector Materials Requiring a 2.55 eV Optical Gap

For organometallic poly-yne polymers requiring optical absorption extending into the visible range, the 2,5-bis(2-thienyl)pyridine diterminal diyne precursor yields a polymer with an optical gap of 2.55 eV (486 nm), which is 0.12 eV narrower than the mono-thienyl analog L1 (2.67 eV, 465 nm) [1]. This red-shift enables harvesting of lower-energy photons and is directly attributable to the extended conjugation provided by the second thiophene ring. Researchers targeting specific absorption windows for photovoltaic or photodetector devices should select this linker when a 2.55 eV gap is optimal.

Metal-Ion Sensors Leveraging the Pre-Organized syn S,N Bidentate Binding Pocket

X-ray crystallographic evidence confirms that 2,5-di(2-thienyl)pyridine possesses a coplanar arrangement of the 2-linked thiophene sulfur and pyridine nitrogen, creating a planar syn bidentate binding pocket pre-organized for metal coordination [1]. This geometry is structurally distinct from the 2,6-isomer, which coordinates Hg(II) via cyclometalation rather than S,N chelation [2]. Researchers developing fluorescent or electrochemical metal sensors should procure the 2,5-isomer when a defined S,N chelation motif is required for predictable metal-binding stoichiometry and geometry.

Application
Selection Property
Validation Focus
Orange-emitting OLED copolymers
Narrower band gap and red-shifted orange emission
Brightness and EQE device-level comparison
Chiroptical electrochromic devices
n-Dopability and reversible CD activity
Cyclic voltammetry and CD spectroscopy under bias
Pt poly-yne photovoltaic materials
Extended visible absorption (red-shifted optical gap)
Optical absorption and photoluminescence spectra
Metal-ion sensors with S,N chelation
Pre-organized planar syn bidentate binding pocket
X-ray crystallography and metal complexation studies
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